5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide
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Overview
Description
5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Mechanism of Action
Target of Action
The compound “5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide” is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of biological effects and are used in the development of advanced compounds . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions .
Cellular Effects
It is known that thiophene derivatives, which this compound is a part of, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 5-fluoro-1-benzothiophene-2-carboxylic acid with an appropriate amine derivative, such as oxan-4-ylamine, in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product. The choice of reagents, solvents, and reaction conditions is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like acetic acid or water.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, or halides in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the replacement of the fluorine atom with various functional groups.
Scientific Research Applications
5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1-benzothiophene-2-carboxamide: Lacks the oxane and thiophene rings, resulting in different chemical properties and applications.
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-fluoro-N-[(oxan-4-yl)methyl]-1-benzothiophene-2-carboxamide: Lacks the thiophene ring, leading to different chemical and biological properties.
Uniqueness
5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide is unique due to the combination of its fluorine atom, oxane ring, and thiophene ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
5-fluoro-N-[oxan-4-yl(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S2/c20-14-3-4-15-13(10-14)11-17(25-15)19(22)21-18(16-2-1-9-24-16)12-5-7-23-8-6-12/h1-4,9-12,18H,5-8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJOACDTTNLMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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